[1-(Bromomethyl)cyclopentyl]benzene chemical properties
[1-(Bromomethyl)cyclopentyl]benzene chemical properties
An In-depth Technical Guide to [1-(Bromomethyl)cyclopentyl]benzene
Introduction
[1-(Bromomethyl)cyclopentyl]benzene, with the chemical formula C₁₂H₁₅Br, is a halogenated aromatic hydrocarbon.[1][2] Its structure is characterized by a cyclopentane ring bonded to a benzene ring, with a bromomethyl group attached to the tertiary carbon atom that bridges the two rings. This benzylic bromide is a versatile synthetic intermediate in organic chemistry. The strategic placement of the bromine atom, a good leaving group, at a benzylic position enhances its reactivity towards nucleophilic substitution and elimination reactions. This reactivity profile makes it a valuable building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents and advanced materials.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Properties
The fundamental properties of [1-(Bromomethyl)cyclopentyl]benzene are summarized below. These properties are essential for its handling, characterization, and application in synthetic protocols.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1226037-40-6 | [1][2] |
| Molecular Formula | C₁₂H₁₅Br | [1][2] |
| Molecular Weight | 239.16 g/mol | [1] |
| MDL Number | MFCD16320625 | [1][2] |
| SMILES | BrCC1(C2=CC=CC=C2)CCCC1 | [2] |
| InChI Key | NQPQJJBZJGSGBS-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 4.3 | [4] |
Spectroscopic Profile
While detailed experimental spectra are not publicly available, the structural features of [1-(Bromomethyl)cyclopentyl]benzene allow for the reliable prediction of its spectroscopic characteristics.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Aromatic Protons (C₆H₅-) : A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.
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Bromomethyl Protons (-CH₂Br) : A singlet appearing further downfield due to the deshielding effect of the adjacent bromine atom, typically in the δ 3.5-4.0 ppm range, integrating to 2H.
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Cyclopentyl Protons (-C₅H₈-) : A series of overlapping multiplets in the upfield region, likely between δ 1.6-2.5 ppm, integrating to 8H.[5]
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¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom.
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Aromatic Carbons : Multiple signals between δ 125-145 ppm.
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Quaternary Carbon (C-Ph) : A signal for the carbon atom attached to both the phenyl and cyclopentyl groups.
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Bromomethyl Carbon (-CH₂Br) : A signal around δ 35-45 ppm.
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Cyclopentyl Carbons : Signals in the δ 25-50 ppm range.
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Mass Spectrometry : The mass spectrum would be characterized by:
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Molecular Ion Peak (M⁺) : The presence of bromine would result in two peaks of nearly equal intensity at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]
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Fragmentation : Common fragmentation patterns would include the loss of a bromine radical (Br•) to form a stable benzylic carbocation, and the loss of the bromomethyl group (•CH₂Br).
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Synthesis and Mechanism
A common and efficient method for the preparation of [1-(Bromomethyl)cyclopentyl]benzene involves a two-step sequence starting from benzene and a cyclopentyl derivative. This approach leverages well-established reactions in organic synthesis.
Proposed Synthetic Pathway
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Step 1: Friedel-Crafts Alkylation : Benzene is alkylated with chlorocyclopentane using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenylcyclopentane. This is an electrophilic aromatic substitution reaction.[6]
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Step 2: Benzylic Bromination : The benzylic C-H bond in phenylcyclopentane is selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide.[6][7]
Caption: Synthetic pathway for [1-(Bromomethyl)cyclopentyl]benzene.
Detailed Experimental Protocol
Step 1: Synthesis of Phenylcyclopentane
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To a stirred solution of anhydrous aluminum chloride (AlCl₃) in excess dry benzene at 0-5 °C, add chlorocyclopentane dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by distillation under reduced pressure to yield pure phenylcyclopentane.
Step 2: Synthesis of [1-(Bromomethyl)cyclopentyl]benzene
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Dissolve phenylcyclopentane in a non-polar solvent such as carbon tetrachloride (CCl₄).
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Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
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Continue refluxing until all the starting material is consumed.
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Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and water.
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Dry the organic layer and remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography or vacuum distillation.
Reactivity and Synthetic Applications
The synthetic utility of [1-(Bromomethyl)cyclopentyl]benzene stems from the reactivity of the C-Br bond. The benzylic position of the bromomethyl group facilitates the formation of a stabilized carbocation intermediate, making it susceptible to a range of transformations.[8]
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution, likely via an Sₙ1 mechanism due to the formation of a stable tertiary benzylic carbocation.[9] This allows for the introduction of various functional groups.
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With Hydroxides/Alkoxides : Reaction with NaOH or alkoxides (e.g., NaOEt) yields the corresponding alcohol or ether.
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With Cyanide : Treatment with sodium cyanide provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
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With Amines : Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amines.
Elimination Reactions
When treated with a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), an elimination reaction (likely E2) is favored, leading to the formation of 1-phenylcyclopentene.[7][10]
Formation of Organometallic Reagents
It can react with magnesium metal to form a Grignard reagent. This organometallic intermediate is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Caption: Key reaction pathways of [1-(Bromomethyl)cyclopentyl]benzene.
Safety and Handling
As with many alkyl halides, [1-(Bromomethyl)cyclopentyl]benzene should be handled with care, following standard laboratory safety procedures.
-
General Hazards : While specific toxicity data is limited, analogous compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[11][12] Inhalation of vapors should be avoided.[13]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.
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Incompatibilities : The compound is incompatible with strong oxidizing agents and strong bases.[13]
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Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
[1-(Bromomethyl)cyclopentyl]benzene is a valuable reagent in organic synthesis. Its key chemical properties, particularly the reactivity of the benzylic bromide, enable its use as a versatile precursor for a wide range of functionalized molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in research and development, particularly within the pharmaceutical and material science industries.
References
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American Elements. [1-(bromomethyl)cyclopentyl]benzene | CAS 1226037-40-6. [Link]
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Appchem. [1-(Bromomethyl)cyclopentyl]benzene | 1226037-40-6. [Link]
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PubChemLite. [1-(bromomethyl)cyclopentyl]benzene (C12H15Br). [Link]
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Reddit. How would you perform this 3-step synthesis of benzene to 1-phenylpentene? [Link]
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Chemistry Stack Exchange. Elimination reaction of 1-bromo-2-phenylcyclopentane. [Link]
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PubChem. (Bromomethyl)cyclopentane | C6H11Br | CID 12723264. [Link]
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Brainly. I'm stuck. How would 1-bromo-1-methylcyclopentane react under EtOH, AgNO₃? [Link]
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Chegg. Show how 1-phenylcyclopentene can be prepared using benzene as the starting material. [Link]
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Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]
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